4-(Dimethylamino)-3-hydroxythiolane-1,1-dione
Description
Properties
IUPAC Name |
4-(dimethylamino)-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-7(2)5-3-11(9,10)4-6(5)8/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKKRAJTWMTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CS(=O)(=O)CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dione precursor and a sulfur-containing reagent.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the thiolane ring.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions, often using oxidizing agents like hydrogen peroxide or other peroxides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-hydroxythiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
4-(Dimethylamino)-3-hydroxythiolane-1,1-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may enhance its binding affinity to these targets, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances polymerization efficiency compared to 2-(dimethylamino) ethyl methacrylate, suggesting that electron-donating groups at aromatic positions (vs. aliphatic) improve reactivity . This trend may extend to thiolane derivatives.
Physical Properties: Thiolane-1,1-dione derivatives exhibit moderate water solubility due to sulfonyl groups, but substituents like dimethylamino (hydrophilic) or methoxyphenyl (hydrophobic) modulate this property .
Applications: Dimethylamino-containing compounds are widely used in photopolymerization (e.g., resin cements) due to their ability to accelerate curing . Thiolane derivatives may find niche roles in drug delivery or agrochemicals, as seen with structurally related pesticides (e.g., procymidone, vinclozolin) .
Biological Activity
4-(Dimethylamino)-3-hydroxythiolane-1,1-dione, also known as a thiolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interaction with various biological targets. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a thiolane ring with a hydroxyl group and a dimethylamino substituent. This configuration is crucial for its biological activities, as it allows for interactions with enzymes and receptors within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Anticancer Effects
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Additionally, it may inhibit tumor growth by disrupting angiogenesis and reducing the proliferation of cancer cells.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound demonstrates a dose-dependent cytotoxicity profile, suggesting that higher concentrations lead to increased cell death. This property is particularly relevant for its potential use in cancer therapy.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to increased ROS levels which can trigger apoptosis.
- Signal Transduction Pathways : The modulation of key signaling pathways such as MAPK and PI3K/Akt has been implicated in its anticancer effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (by approximately 60% at 50 µM). Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer therapeutic.
Research Findings Summary Table
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 4-(Dimethylamino)-3-hydroxythiolane-1,1-dione, and how can reaction conditions be optimized?
- Methodological Answer :
- Route Selection : Start with a nucleophilic substitution or condensation reaction between a thiolane precursor and dimethylamine derivatives. Analogous syntheses for related compounds (e.g., thiourea derivatives) use inert atmospheres to prevent oxidation and bases like triethylamine to drive the reaction .
- Optimization : Adjust solvent polarity (e.g., dichloromethane for better solubility), temperature (room temperature to 60°C), and stoichiometric ratios. Monitor by-products via HPLC to refine purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify dimethylamino (-N(CH)) and sulfone (-SO) groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify hydroxyl (-OH) and sulfone stretching vibrations (~1350-1150 cm) .
Q. How should researchers design in vitro assays to evaluate enzyme inhibition by this compound?
- Methodological Answer :
- Assay Parameters : Use enzyme-specific substrates (e.g., NADPH-dependent oxidoreductases) and control for pH (7.4), temperature (37°C), and cofactor availability.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (known inhibitors) and measure IC values .
Advanced Questions
Q. How can contradictions in reported biological activities of this compound be resolved across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, buffer systems).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, impurity interference) .
- Structural Confirmation : Re-characterize the compound in-house to rule out batch-to-batch variability .
Q. What computational approaches predict interactions between this compound and target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., NADPH-dependent oxidoreductases). Validate with experimental IC data .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes for >100 ns to assess stability of hydrogen bonds and hydrophobic interactions .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and temperature control to minimize side reactions (e.g., over-oxidation).
- Inline Analytics : Implement real-time UV/Vis or FTIR monitoring to adjust reagent feed rates dynamically .
- Purification : Use gradient elution in preparative HPLC to isolate the target compound from dimers or oxidized by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
